Ethyl 2-(butanoylamino)benzoate

Description

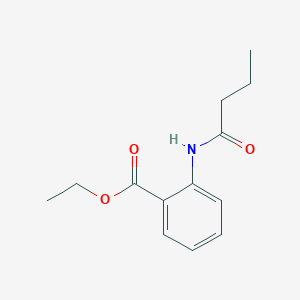

Ethyl 2-(butanoylamino)benzoate is an ortho-substituted benzoate ester featuring a butanoylamino (-NHCOC₃H₇) group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol. The compound is synthesized via condensation reactions involving ethyl anthranilate and acylating agents, followed by cyclization or reduction steps under catalytic conditions (e.g., FeCl₃ or H₂/Pd-C) . Structural characterization relies on spectroscopic techniques such as ¹H/¹³C-NMR and mass spectrometry . Potential applications include pharmaceutical intermediates or materials science due to its reactive amino and ester functionalities.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

ethyl 2-(butanoylamino)benzoate |

InChI |

InChI=1S/C13H17NO3/c1-3-7-12(15)14-11-9-6-5-8-10(11)13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,15) |

InChI Key |

XSTXWUJSSKDPAE-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)OCC |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Ethyl-4-Butyl Aminobenzoate

Ethyl-4-butyl aminobenzoate (CAS 94-32-6, C₁₃H₁₉NO₂) is a para-substituted analog with a butylamino (-NHCH₂CH₂CH₂CH₃) group. Key differences include:

- Reactivity: The butylamino group is less electron-withdrawing than the butanoylamino group, altering electrophilic substitution patterns on the aromatic ring.

| Property | Ethyl 2-(Butanoylamino)Benzoate | Ethyl-4-Butyl Aminobenzoate |

|---|---|---|

| Molecular Weight | 235.28 g/mol | 221.30 g/mol |

| Substituent Position | 2-position (ortho) | 4-position (para) |

| Functional Group | Butanoylamino (-NHCOC₃H₇) | Butylamino (-NHCH₂CH₂CH₂CH₃) |

| Key Applications | Pharmaceutical synthesis | Industrial processes |

Substituent-Type Analogs: Ethyl 2-Methoxybenzoate

Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, CAS 7335-26-4) replaces the butanoylamino group with a methoxy (-OCH₃) moiety. Key contrasts include:

- Electronic Effects: The methoxy group is electron-donating, activating the benzene ring toward electrophilic substitution, whereas the butanoylamino group is weakly electron-withdrawing.

- Physical Properties : Ethyl 2-methoxybenzoate has a lower molecular weight (180.20 g/mol) and higher volatility, making it suitable for flavoring agents .

- Spectroscopy: Distinct IR peaks (C=O ester at ~1700 cm⁻¹) and NMR shifts (aromatic protons deshielded by -OCH₃) differentiate it from amino-substituted analogs .

Amino-Functionalized Derivatives: Ethyl 4-(Dimethylamino)Benzoate

Ethyl 4-(dimethylamino)benzoate (C₁₁H₁₅NO₂) features a para-dimethylamino (-N(CH₃)₂) group. Comparative insights:

- Reactivity in Polymerization: The dimethylamino group acts as a co-initiator in resin cements, achieving higher degrees of conversion than methacrylate-based systems . This compound’s bulkier substituent may hinder similar reactivity in polymerization.

- Acidity/Basicity: The dimethylamino group is more basic (pKa ~9-10) than the butanoylamino group (amide proton pKa ~15-17), influencing solubility in acidic media .

Heterocyclic and Sulfonamide Analogs

Compounds like ethyl O-(benzenesulfonamido)benzoate () highlight the impact of sulfonamide groups:

- Acidity : Sulfonamido groups increase acidity (pKa ~10) compared to amides, enhancing solubility in alkaline solutions.

- Biological Activity: Sulfonamide derivatives are often explored for antimicrobial applications, whereas butanoylamino benzoates may target enzyme inhibition due to acylated amino motifs .

Table 1: Comparative Properties of Ethyl Benzoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Functional Group | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₇NO₃ | 235.28 | 2-position | Butanoylamino | Pharmaceutical synthesis |

| Ethyl-4-butyl aminobenzoate | C₁₃H₁₉NO₂ | 221.30 | 4-position | Butylamino | Industrial processes |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | 2-position | Methoxy | Flavoring agents |

| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | 4-position | Dimethylamino | Resin cements |

Key Insights:

- Positional Isomerism: Ortho-substituted derivatives (e.g., this compound) exhibit steric hindrance, reducing reactivity in certain electrophilic substitutions compared to para analogs .

- Synthetic Utility: this compound’s acylated amino group facilitates cyclization reactions, as seen in benzodiazepine synthesis , whereas sulfonamide analogs favor nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.